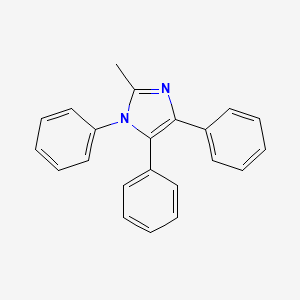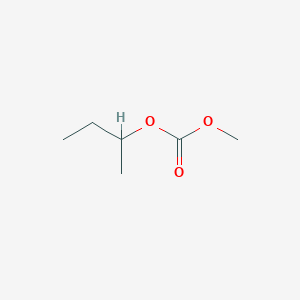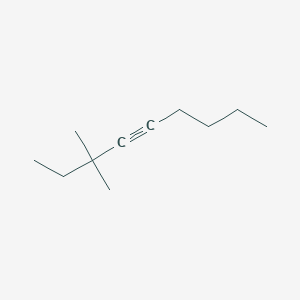
3,3-Dimethylnon-4-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylnon-4-yne is an organic compound with the molecular formula C₁₁H₂₀. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its structural feature of having two methyl groups attached to the third carbon atom in the nonyne chain, which influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylnon-4-yne can be achieved through various methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide under basic conditions. For instance, the reaction of 3,3-Dimethyl-1-butyne with 1-bromohexane in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylnon-4-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon can convert it to an alkane.
Substitution: The terminal hydrogen can be substituted with various functional groups through reactions with halogens or organometallic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, organometallic reagents.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes.
Aplicaciones Científicas De Investigación
3,3-Dimethylnon-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,3-Dimethylnon-4-yne depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the triple bond and the methyl groups can influence its binding affinity and specificity for molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1-butyne
- 3,6-Dimethylnon-4-yne-3,6-diol
- 4-Nonyne, 3,3-dimethyl-
Uniqueness
3,3-Dimethylnon-4-yne is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the two methyl groups at the third carbon atom differentiates it from other nonynes and influences its behavior in chemical reactions .
Propiedades
Número CAS |
29022-31-9 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
3,3-dimethylnon-4-yne |
InChI |
InChI=1S/C11H20/c1-5-7-8-9-10-11(3,4)6-2/h5-8H2,1-4H3 |
Clave InChI |
DEPWYUIUNKUYSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


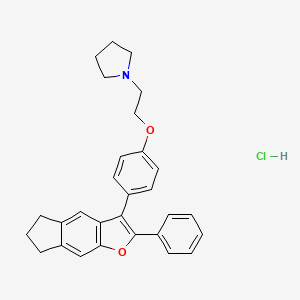
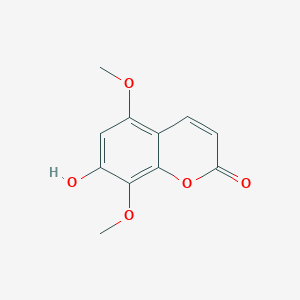
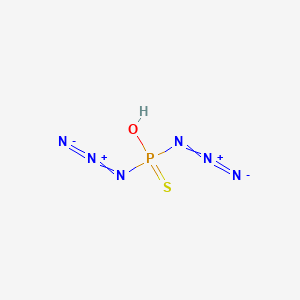
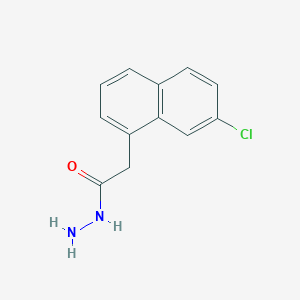

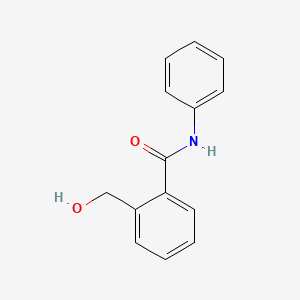
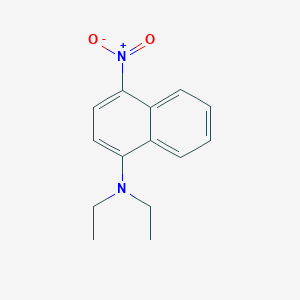
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
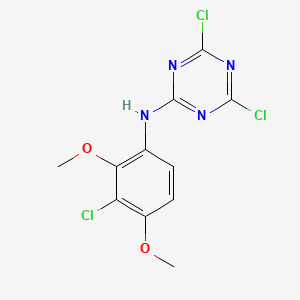
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
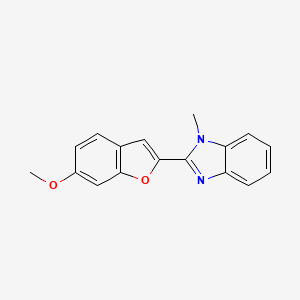
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
